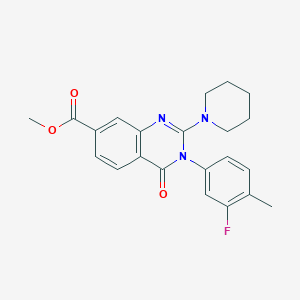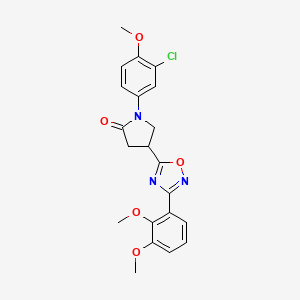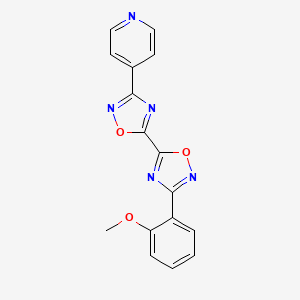
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Replication Inhibition
Compounds closely related to the specified chemical have shown potent inhibitory effects on HIV-1 replication and cytokine production, suggesting their utility in the development of antiviral therapies. For instance, fluoroquinoline derivatives have been identified as potent inhibitors, demonstrating significant reductions in HIV-1 replication rates and cytokine production in stimulated peripheral blood mononuclear cells (Baba et al., 1998).
Antimicrobial Studies
Research on fluoroquinolone-based 4-thiazolidinones reveals the antimicrobial potential of such compounds, including synthesized derivatives from lead molecules demonstrating antibacterial and antifungal activities. This highlights the role of these compounds in addressing microbial resistance and developing new antibacterial agents (Patel & Patel, 2010).
Synthesis and Evaluation for CGRP Receptor Inhibition
The convergent, stereoselective synthesis of compounds as CGRP receptor antagonists points towards their application in treating conditions like migraines. Detailed synthesis pathways demonstrate the chemical versatility and potential therapeutic applications of such compounds (Cann et al., 2012).
Structural Analysis and Crystallography
Studies involving the crystal structure and Hirshfeld surface analysis of related compounds provide valuable insights into their molecular interactions, stability, and potential modifications for enhanced pharmacological properties (Ullah & Stoeckli-Evans, 2021).
Novel Synthesis Approaches
Research also encompasses novel synthesis methods for piperazine substituted quinolones, showcasing the chemical methodologies for creating derivatives with potential as therapeutic agents. Such studies contribute to the broader chemical knowledge necessary for drug development (Fathalla & Pazdera, 2017).
properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-piperidin-1-ylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-6-8-16(13-18(14)23)26-20(27)17-9-7-15(21(28)29-2)12-19(17)24-22(26)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPBMEXHQXYRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![2-(1-Benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B2638973.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)



![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
![3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2638980.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638987.png)
